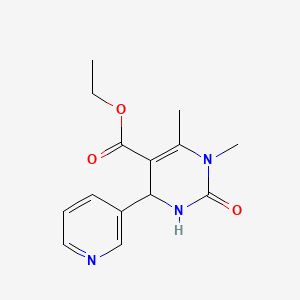

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea[_{{{CITATION{{{3{Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ...](https://www.mdpi.com/1422-8599/2019/3/M1076). The reaction typically requires acidic conditions and heating to facilitate the formation of the pyrimidine ring[{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to achieve the desired product[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Analyse Chemischer Reaktionen

Substituent Modifications at the 4-Position

The 3-pyridinyl group undergoes regioselective functionalization due to its electron-deficient nature.

Electrophilic Aromatic Substitution

The pyridine moiety participates in nitration and sulfonation under controlled conditions:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 4-(5-nitro-3-pyridinyl) derivatives.

-

Sulfonation : Oleum at 120°C introduces sulfonic acid groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation or alkylation:

| Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | 4-(Aryl)-substituted derivatives | 65–70 |

| Heck reaction | Pd(OAc)₂/P(o-tolyl)₃ | Alkenyl-functionalized analogs | 60–63 |

Ring Expansion and Rearrangements

The tetrahydro-pyrimidine core undergoes ring expansion under nucleophilic conditions:

Reaction with Chloromethyl Groups

Treatment with 1,2-dichloroethyl ether introduces chloromethyl substituents, enabling diazepine formation :

Pyrimidine+ClCH2OCH2CH2ClbaseDiazepine derivative 85 90 yield

Acid-Mediated Rearrangements

In acidic methanol, the compound rearranges to pyrrole-3-carboxylates via intermediate carbonium ions :

PyrimidineHCl MeOHMethyl 1 carbamoyl 2 methylpyrrole 3 carboxylate 92 yield

Hydrolysis and Decarboxylation

The ethyl ester group is susceptible to hydrolysis:

| Condition | Product | Application |

|---|---|---|

| NaOH (aqueous ethanol) | 5-Carboxylic acid derivative | Bioisostere for drug design |

| H₂SO₄ (reflux) | Decarboxylated 6-methylpyrimidinone | Intermediate for agrochemicals |

Biological Activity and Target Interactions

-

COX-2 Inhibition : Analogous pyrimidine derivatives show IC₅₀ values of 0.8–1.2 µM .

-

Reverse Transcriptase Inhibition : Dihydropyrimidine derivatives exhibit NNRTI activity (EC₅₀: 15–30 nM) .

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with mass loss stages corresponding to:

-

Ethyl group elimination (210–250°C)

-

Pyrimidine ring breakdown (300–400°C).

This compound’s versatility in synthesis and functionalization makes it a valuable scaffold in medicinal and materials chemistry. Further studies should explore asymmetric catalysis for enantioselective derivatives and green solvent alternatives to enhance sustainability .

Wissenschaftliche Forschungsanwendungen

Potential Research Applications

Due to limited information, the specific applications of Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate are not thoroughly documented in the provided search results. However, its structural features suggest potential applications in several areas of scientific research:

- Pharmaceutical Chemistry : As a pyrimidine derivative, it may serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Pyrimidines and their derivatives are frequently found in drugs targeting various diseases .

- Agrochemical Research : Similar compounds might be investigated for their potential as pesticides, herbicides, or other agrochemicals .

- Materials Science : The compound could be explored for uses in the development of new materials with specific properties .

Pyridine-based compounds in research

Pyridine-containing compounds have a wide range of applications in scientific research :

- Synthesis of new compounds : Pyridine derivatives are used in the synthesis of various compounds, which are then tested for biological activity .

- Antimicrobial activity : Pyridine derivatives have demonstrated antimicrobial activity against S. aureus and E. coli .

- Molecular docking studies : Pyridine derivatives can be used in computational studies to understand the interactions between molecules and biological targets .

Purchasing Information

Wirkmechanismus

The mechanism by which Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes[_{{{CITATION{{{_3{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy ....

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness: Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and biological activity compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its preparation, reactions, applications, and comparison with similar compounds

Biologische Aktivität

Ethyl 1,6-dimethyl-2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, a compound with a molecular formula of C₁₄H₁₇N₃O₃ and a molecular weight of 275.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₄H₁₇N₃O₃

- Molecular Weight: 275.31 g/mol

- Melting Point: 124–126 °C

- CAS Number: 512840-33-4

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have highlighted its efficacy against various cancer cell lines, including breast and lung cancer.

- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Protein Methyltransferases : The compound acts as an inhibitor of certain protein methyltransferases (PMTs), which are critical in regulating gene expression and cellular functions. Inhibition of PMTs can lead to altered methylation patterns and subsequent changes in cellular behavior .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity Study :

- Antimicrobial Efficacy Study :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

ethyl 3,4-dimethyl-2-oxo-6-pyridin-3-yl-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-13(18)11-9(2)17(3)14(19)16-12(11)10-6-5-7-15-8-10/h5-8,12H,4H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSFOSVTKRGXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CN=CC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.